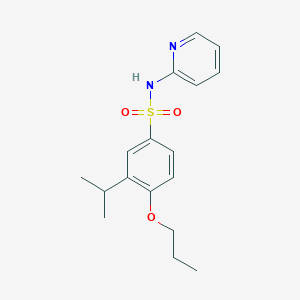
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as L-161,240, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the sulfonamide class of compounds, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition results in a decrease in the production of pro-inflammatory cytokines, which could explain the anti-inflammatory effects of this compound. Additionally, it has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival. This inhibition could explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide exhibits a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, particularly breast cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of high-quality samples. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for research on 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Finally, research is needed to determine the safety and toxicity of this compound, particularly in the context of long-term use.
Synthesis Methods
The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 4-isopropoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with propyl magnesium bromide to yield the final compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide for research purposes.
Scientific Research Applications
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely studied for its potential use in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound exhibits anti-cancer properties, particularly against breast cancer cells. It has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-propan-2-yl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-11-22-16-9-8-14(12-15(16)13(2)3)23(20,21)19-17-7-5-6-10-18-17/h5-10,12-13H,4,11H2,1-3H3,(H,18,19) |
InChI Key |
CNUFNRWAHYDOSS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
